[2-(Acryloyloxy)-1-methylethyl]benzyldimethylammonium chloride
Description
Properties
CAS No. |
93941-91-4 |
|---|---|
Molecular Formula |
C15H22ClNO2 |
Molecular Weight |
283.79 g/mol |
IUPAC Name |
benzyl-dimethyl-(1-prop-2-enoyloxypropan-2-yl)azanium;chloride |
InChI |
InChI=1S/C15H22NO2.ClH/c1-5-15(17)18-12-13(2)16(3,4)11-14-9-7-6-8-10-14;/h5-10,13H,1,11-12H2,2-4H3;1H/q+1;/p-1 |
InChI Key |
DWNMRHBGZATFST-UHFFFAOYSA-M |
Canonical SMILES |
CC(COC(=O)C=C)[N+](C)(C)CC1=CC=CC=C1.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Quaternization of Dimethylbenzylamine with Benzyl Chloride
A key step in preparing the benzyldimethylammonium chloride moiety is the quaternization reaction between dimethylbenzylamine derivatives and benzyl chloride. This reaction is typically conducted under controlled heating and stirring conditions to ensure high conversion and purity.
-
- Temperature: 78–100 °C
- Reaction time: 2–5 hours
- Solvent: Propylene glycol or diol solvents are commonly used to dissolve reactants and control viscosity.
- Molar ratio: Tertiary amine to benzyl chloride ratio ranges from 1.57:1 to 1.81:1 for optimal yield.
-
- Benzyl chloride is added dropwise to the heated tertiary amine mixture under stirring.
- The reaction mixture may become turbid and then clear as the quaternary ammonium salt forms.
- After reaction completion, water is added, and the mixture is heated further to ensure full conversion.
- The product is then cooled and isolated as an aqueous or gel form of benzyldimethylbenzylammonium chloride.
-
- Quaternary ammonium compound content can reach 50–80% in solution.
- Impurities such as unreacted tertiary amine and benzyl chloride are minimized (<2%).
- Purification of benzyl chloride by distillation (177–178 °C) improves product quality.
| Parameter | Typical Value |
|---|---|
| Reaction temperature | 78–100 °C |
| Reaction time | 2–5 hours |
| Molar ratio (amine:benzyl chloride) | 1.57–1.81:1 |
| Quaternary ammonium content | 50–80% (aqueous solution) |
| Impurities (unreacted amine, benzyl chloride) | <2% total |
Introduction of the Acryloyloxy Group via Esterification or Acrylation
The acryloyloxy group is introduced by reacting the quaternary ammonium intermediate with acryloyl chloride or by esterification of hydroxyalkyl ammonium salts with acrylic acid derivatives.
-
- Starting from 2-(dimethylamino)ethyl acrylate or similar intermediates.
- Quaternization with benzyl chloride or methyl chloride under pressure.
- Control of reaction temperature (~60 °C) and pressure (up to 240 kPa) to optimize yield.
- Use of continuous stirred tank reactors (CSTR) for industrial scale synthesis.
-
- Temperature: ~60 °C
- Pressure: 1575–1800 Torr (210–240 kPa)
- Residence time: ~0.7 hours in continuous process
- Methyl chloride added until system pressure stabilizes, then flow rate adjusted to maintain equimolar ratio.
-
- Acrylic acid content in product minimized (~0.25%)
- High selectivity and yield achieved by controlling methyl chloride feed and reaction parameters.
| Parameter | Typical Value |
|---|---|
| Reaction temperature | 60 °C |
| Pressure | 210–240 kPa |
| Residence time | 0.7 hours |
| Acrylic acid content | ~0.25% |
| Methyl chloride feed | Equimolar to amine feed |
*Source: ChemicalBook synthesis description and US patent US2011/21808
Photoinitiated Polymerization Control (Relevant for Copolymer Preparation)
In some preparation methods involving copolymerization with acrylamide or other monomers, photoinitiated polymerization is used to control molecular weight and polymer composition.
-
- Use of photoinitiators (0.015–0.05% by monomer mass) and redox initiators (0.005–0.03%).
- UV irradiation at 365 nm wavelength for 30–40 minutes.
- Polymerization time: 1.5–3 hours under uniform temperature and UV intensity.
- Control of monomer conversion rate (75–95%) to avoid inhomogeneous polymer formation.
-
- Formation of relatively homogeneous copolymers with controlled segment ratios.
- Avoidance of homopolymer formation by controlling conversion rate.
| Parameter | Typical Value |
|---|---|
| Photoinitiator concentration | 0.015–0.05% (monomer mass) |
| Redox initiator concentration | 0.005–0.03% (monomer mass) |
| UV wavelength | 365 nm |
| Illumination time | 30–40 minutes |
| Polymerization time | 1.5–3 hours |
| Monomer conversion rate | 75–95% |
Source: Patent CN101935375B (2010)
Summary Table of Preparation Methods
| Step | Method Description | Key Parameters | Outcome/Notes |
|---|---|---|---|
| Quaternization | Dimethylbenzylamine + benzyl chloride | 78–100 °C, 2–5 h, molar ratio 1.57–1.81:1 | High purity quaternary ammonium salt |
| Acryloyloxy group introduction | Reaction with methyl chloride or acryloyl derivatives | 60 °C, 210–240 kPa, 0.7 h residence time | High yield, low acrylic acid impurity |
| Photoinitiated polymerization | UV-initiated copolymerization with acrylamide | UV 365 nm, 30–40 min illumination, 75–95% conversion | Controlled copolymer composition |
Research Findings and Considerations
Purity and Toxicity: Purification of benzyl chloride and control of reaction conditions reduce impurities that increase toxicity and affect product performance.
Reaction Control: Maintaining precise temperature, pressure, and reactant ratios is critical to avoid side reactions and ensure high yield and product homogeneity.
Industrial Scale: Continuous flow reactors and controlled methyl chloride feed improve scalability and reproducibility.
Polymerization Control: Photoinitiated polymerization allows fine-tuning of copolymer properties, essential for applications in hydrogels and antimicrobial materials.
Chemical Reactions Analysis
[2-(Acryloyloxy)-1-methylethyl]benzyldimethylammonium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: It can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[2-(Acryloyloxy)-1-methylethyl]benzyldimethylammonium chloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of [2-(Acryloyloxy)-1-methylethyl]benzyldimethylammonium chloride involves its interaction with specific molecular targets and pathways. The compound’s cationic nature allows it to interact with negatively charged molecules, facilitating various chemical and biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Chemical Identity :
Key Properties :
- LogP : -0.615 (indicating moderate hydrophilicity)
- Polar Surface Area (PSA) : 26.3 Ų
- Reactive Groups : The acryloyloxy moiety enables polymerization, making it valuable in synthesizing cationic polymers for applications like water treatment resins, cosmetics, and drug delivery systems .
Synthesis: Produced via quaternization of 2-(dimethylamino)ethyl acrylate with benzyl chloride in acetone, achieving a 94.4% yield .
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The compound is compared to three key analogs:
*Estimated LogP values based on alkyl chain length and hydrophobicity trends.
Key Observations :
Acryloyloxy vs. Alkyl Chains: The target compound and CAS 46830-22-2 contain acryloyloxy groups, enabling radical polymerization. In contrast, benzalkonium and octadecyl derivatives have long alkyl chains, enhancing surfactant and antimicrobial properties .
Molecular Weight and Hydrophilicity :
- The target compound (283.79 g/mol) is lighter than benzalkonium chloride (396.09 g/mol) due to the absence of a long alkyl chain. Its lower LogP (-0.615) confirms higher water solubility, favoring applications in aqueous polymer systems .
Applications :
- Target Compound : Used in photoresists (e.g., diffusion transfer films) and cationic hydrogels due to its UV reactivity and charge density .
- Benzalkonium Chloride : A FDA-approved sanitizer in food additives and antiseptics, leveraging its hydrophobic alkyl chain for membrane disruption in microbes .
Biological Activity
[2-(Acryloyloxy)-1-methylethyl]benzyldimethylammonium chloride, often referred to as a quaternary ammonium compound, exhibits significant biological activity due to its unique chemical structure. This compound is characterized by the presence of both acryloyloxy and dimethylammonium functional groups, which contribute to its cationic properties. These properties enable interactions with negatively charged biological macromolecules, making it a subject of interest for various applications, including antimicrobial agents and drug delivery systems.
- Molecular Formula : C₁₄H₁₉ClN₁O₂
- Molecular Weight : Approximately 249.76 g/mol
- Structure : The compound consists of a benzyldimethylammonium moiety linked to an acryloyloxy group, facilitating polymerization and enhancing its biological interactions.
The biological activity of this compound is primarily attributed to its cationic nature, which allows it to bind effectively to negatively charged surfaces such as bacterial membranes and nucleic acids. This interaction can disrupt cellular integrity and enhance the efficacy of drug delivery systems.
Biological Activity Overview
Research has demonstrated that compounds with similar structures exhibit various biological activities:
- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, minimum inhibitory concentrations (MICs) for related compounds against Staphylococcus aureus and Escherichia coli have been reported in the range of 123 μg/mL to 370 μg/mL .
- Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The specific mechanisms are still under investigation but may involve apoptosis induction or disruption of cellular signaling pathways.
- Gene Delivery : Due to its ability to bind DNA, this compound is being explored for use in gene delivery systems. Its cationic charge facilitates the formation of complexes with negatively charged DNA, enhancing transfection efficiency .
Case Studies
- Antimicrobial Efficacy : A study evaluating the bactericidal and fungicidal activities of poly([2-(methacryloyloxy)ethyl]trimethyl ammonium chloride) found that related compounds effectively inhibited the growth of various microorganisms, including S. aureus and P. aeruginosa . The study highlighted that these compounds could be developed into effective antimicrobial coatings.
- Cytotoxicity Evaluation : Another investigation focused on assessing the cytotoxic effects of similar quaternary ammonium compounds on cancer cell lines. Results indicated significant cytotoxicity at specific concentrations, suggesting potential therapeutic applications in oncology .
Toxicological Profile
Understanding the safety profile of [2-(Acryloyloxy)-1-methylethyl]benzyldimethylammonium chloride is crucial for its application in biomedical fields:
- Acute Toxicity : Toxicological evaluations have shown varying degrees of toxicity depending on the concentration and exposure route. For example, acute oral toxicity studies reported LD50 values indicating moderate toxicity levels .
- Long-Term Effects : Chronic exposure studies are necessary to assess potential long-term effects on human health and the environment. Current data suggest no significant mutagenic activity in various in vitro assays .
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for [2-(Acryloyloxy)-1-methylethyl]benzyldimethylammonium chloride, and how are reaction conditions optimized?
- Methodology : The compound is synthesized via quaternization of 2-(dimethylamino)ethyl acrylate with benzyl chloride in acetone under agitation at room temperature for 2 hours. Crystallization over 3 days yields a 94.4% product. Key parameters include equimolar reactant ratios, acetone as a solvent, and vacuum drying .
- Characterization : NMR (δ 3.1 ppm for CH₃ groups) and HPLC (single peak at 4.5 mL retention time with UV absorbance at <210 nm and 256 nm) confirm purity .
Q. How is the compound quantified in environmental matrices, and what are the detection limits?
- Analytical Workflow :
Sample Preparation : Dry and homogenize environmental samples (e.g., sediment, water).
Extraction : Use acetone or aqueous solutions for recovery testing (Table 2 shows recovery rates ≥85% in spiked samples) .
Chromatography : Reverse-phase HPLC with UV detection at 210 nm; detection limits are 0.44 μg/mL for standard solutions .
- Validation : Recovery tests and calibration curves (Table 1) ensure precision (RSD <5%) .
Advanced Research Questions
Q. What experimental challenges arise when incorporating this compound into stimuli-responsive polymers, and how are stability issues addressed?
- Stability Limitations : The acrylate ester group is prone to alkaline hydrolysis, limiting use in high-pH environments (e.g., biomedical applications). This was observed in poly[2-(acryloyloxy)ethyl]trimethylammonium chloride (PAETACl), which degrades via nucleophilic attack .
- Mitigation Strategies : Replace the ester with an amide group (e.g., poly(3-acrylamidopropyl)trimethylammonium chloride), reducing electrophilicity and enhancing stability .
Q. How does structural modification of this compound affect its efficacy in heavy metal adsorption?
- Case Study : Grafting the compound onto halloysite nanotubes creates hybrid adsorbents for Sunset Yellow dye removal. Optimal adsorption occurs at pH 6–7, with a Langmuir isotherm capacity of 120 mg/g. Competitive ion effects (e.g., Na⁺, Ca²⁺) reduce efficiency by 15–30% .
- Methodology :
- Synthesis : Radical polymerization with AIBN initiator.
- Characterization : FTIR confirms quaternary ammonium groups; TEM verifies nanotube decoration .
Q. What methodologies validate the antimicrobial activity of covalently immobilized [2-(Acryloyloxy)-1-methylethyl]benzyldimethylammonium chloride?
- Immobilization Protocol :
Thiol-Ene Reaction : Bind the compound to cysteine-rich surfaces (e.g., hair fibers).
Characterization : FTIR peaks at 1650 cm⁻¹ (C=O) and 1480 cm⁻¹ (N⁺(CH₃)₃) confirm covalent attachment .
- Activity Testing : Minimum inhibitory concentration (MIC) assays against Staphylococcus aureus and Escherichia coli show 99% reduction at 50 ppm .
Q. How do cationic-aromatic sequence designs enhance adhesive properties in marine hydrogels?
- Design Principle : Alternating [2-(Acryloyloxy)-1-methylethyl]benzyldimethylammonium chloride (cationic) with aromatic monomers (e.g., 2-phenoxyethyl acrylate) creates electrostatic-π interactions.
- Performance : Adhesion strength in seawater reaches 2.5 MPa, surpassing non-ionic hydrogels by 300% .
Data Contradictions and Resolution
Q. Discrepancies in reported antibacterial efficacy: How do solvent choice and microbial strain variability impact results?
- Conflict : Studies report MIC values ranging from 10–100 ppm.
- Resolution : Aqueous solutions (80 wt% H₂O) enhance bioavailability compared to organic solvents. Strain-specific resistance (e.g., Pseudomonas aeruginosa vs. S. aureus) also affects outcomes .
Methodological Best Practices
Q. What quality control measures are critical for polymerization studies using this monomer?
- Key Steps :
Oxygen Removal : Purge reaction mixtures with N₂ to inhibit radical quenching.
Initiator Optimization : Use 1 wt% AIBN at 60°C for controlled molecular weight (e.g., Mₙ ~50,000 Da) .
Post-Polymerization Purification : Dialyze against deionized water to remove unreacted monomer (validated via HPLC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
